Product packaging for 2,3,5-Trimethyl-1,3-hexadiene(Cat. No.:CAS No. 61142-34-5)

2,3,5-Trimethyl-1,3-hexadiene

Cat. No.: B13942463
CAS No.: 61142-34-5
M. Wt: 124.22 g/mol
InChI Key: MWKUDDUBLFLZAM-UHFFFAOYSA-N
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Description

Overview of Conjugated Diene Systems in Organic Synthesis and Chemical Research

Conjugated dienes are organic compounds characterized by the presence of two carbon-carbon double bonds separated by a single bond. fiveable.menumberanalytics.compsiberg.com This arrangement allows for the delocalization of pi electrons across the four-carbon system, leading to enhanced stability and unique reactivity compared to isolated dienes. fiveable.menumberanalytics.com This electron delocalization makes them more stable and influences their chemical properties. fiveable.me

Conjugated dienes are versatile building blocks in organic synthesis, primarily due to their participation in a variety of reactions. nih.gov One of the most significant reactions is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring, providing a powerful tool for constructing complex cyclic systems. fiveable.mewikipedia.org They also undergo electrophilic addition reactions, where the formation of a stable allylic carbocation intermediate can lead to both 1,2- and 1,4-addition products. utexas.edu Furthermore, conjugated dienes are crucial monomers in the production of polymers, such as synthetic rubbers. numberanalytics.compsiberg.com

Strategic Importance of Highly Substituted 1,3-Dienes like 2,3,5-Trimethyl-1,3-hexadiene

Highly substituted 1,3-dienes, such as this compound, are of strategic importance in organic synthesis because the substituents can significantly influence the diene's reactivity and selectivity in chemical transformations. nih.gov The electron-donating methyl groups in this compound, for instance, can affect the rate and regioselectivity of reactions like the Diels-Alder cycloaddition. smolecule.comrsc.org

The synthesis of these complex dienes is an active area of research, with methods being developed to control the stereochemistry of the double bonds. nih.govrsc.orgmit.edu The ability to create highly substituted dienes with specific stereochemistry is crucial for their application in the total synthesis of natural products and the development of new materials. nih.gov The presence of multiple substituents also allows for the construction of sterically hindered and complex molecular architectures. cam.ac.uk

Historical Context and Evolution of Research on Branched Hexadienes

Research into branched dienes, including hexadienes, has evolved alongside the broader field of organic chemistry. Early studies focused on understanding the fundamental reactivity of these systems, such as their behavior in addition reactions. For example, historical work on 2,5,5-trimethyl-1,3-hexadiene investigated its reaction with hydrogen bromide. acs.org

More recent research has shifted towards leveraging the unique properties of branched dienes in advanced synthetic applications. The development of transition metal-catalyzed reactions has opened new avenues for the functionalization of dienes, including branched variants. nih.gov For instance, acyclic diene metathesis (ADMET) polymerization has been used to create precisely branched polyethylenes from specifically designed diene monomers. nih.govacs.org This demonstrates a move from fundamental reactivity studies to the sophisticated control of polymer architecture. The study of branched-chain amino acids (BCAAs) in biochemistry, while not directly related to hexadienes, reflects the broader scientific interest in the role of branched structures in molecular function. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B13942463 2,3,5-Trimethyl-1,3-hexadiene CAS No. 61142-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61142-34-5

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2,3,5-trimethylhexa-1,3-diene

InChI

InChI=1S/C9H16/c1-7(2)6-9(5)8(3)4/h6-7H,3H2,1-2,4-5H3

InChI Key

MWKUDDUBLFLZAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C)C(=C)C

Origin of Product

United States

Synthetic Routes and Methodologies for 2,3,5 Trimethyl 1,3 Hexadiene and Its Derivatives

Established Laboratory Synthesis Protocols for 1,3-Dienes

The construction of 1,3-diene systems can be achieved through a variety of reliable and well-documented synthetic methods. These protocols often involve olefination reactions, elimination pathways, or the use of organometallic reagents to form the crucial carbon-carbon double bonds of the diene moiety.

Wittig-Type Olefinations and Modified Peterson Olefinations

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds by coupling a carbonyl compound with a suitable reagent. The Wittig and Peterson reactions are cornerstones of this approach and are readily adaptable for the synthesis of conjugated dienes.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene. lumenlearning.comlibretexts.org For the synthesis of a 1,3-diene, either the carbonyl compound or the ylide must contain a pre-existing double bond. To synthesize 2,3,5-trimethyl-1,3-hexadiene, a plausible Wittig approach would involve the reaction of 4-methyl-2-pentanone with a vinylphosphonium ylide. The geometry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Peterson olefination utilizes an α-silyl carbanion which reacts with a ketone or aldehyde to form a β-hydroxysilane intermediate. wikipedia.org This intermediate can then be eliminated under either acidic or basic conditions to form the alkene. wikipedia.org A key advantage of the Peterson olefination is that the stereochemical outcome can often be controlled by the choice of elimination conditions: acidic elimination proceeds via an anti-elimination pathway, while basic elimination occurs through a syn-elimination. wikipedia.org The synthesis of 1,3-dienes via this method has been reported, often starting from 1,3-bis(trimethylsilyl)propene. qub.ac.uk

ReactionDescriptionKey ReagentsStereochemical Control
Wittig OlefinationReaction of a carbonyl compound with a phosphorus ylide. lumenlearning.comAldehyde/Ketone, Phosphonium salt, Strong baseDepends on ylide stability (stabilized ylides give E-alkenes, unstabilized give Z-alkenes). organic-chemistry.org
Peterson OlefinationReaction of an α-silyl carbanion with a carbonyl compound, followed by elimination. wikipedia.orgAldehyde/Ketone, α-silyl carbanionCan be controlled by elimination conditions (acidic for anti-elimination, basic for syn-elimination). wikipedia.org
Table 1. Comparison of Wittig and Peterson Olefination for Diene Synthesis.

Dehydration Reactions and Elimination Pathways

Elimination reactions provide a direct route to alkenes from saturated precursors such as alcohols or alkyl halides. The formation of conjugated dienes can be achieved through sequential eliminations or by using substrates that are already partially unsaturated.

Dehydration reactions of alcohols are a common method for introducing double bonds. This process is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid, and proceeds by an E1 or E2 mechanism depending on the structure of the alcohol. libretexts.org Tertiary alcohols dehydrate most readily under E1 conditions due to the formation of a stable carbocation intermediate. To form a conjugated diene, a diol or an unsaturated alcohol can be used as the starting material. For instance, the dehydration of a suitably substituted hexane-diol or hexene-ol could potentially yield this compound. A potential precursor for this compound via this method is 2,3,5-trimethyl-1-hexen-3-ol, which upon acid-catalyzed dehydration would generate the conjugated diene system.

Other elimination pathways , such as the dehydrohalogenation of alkyl halides, are also effective for synthesizing 1,3-dienes. smolecule.com This can involve a double dehydrohalogenation of a dihalide or a single elimination from an allylic halide. wordpress.com The choice of base and reaction conditions is crucial for controlling the regioselectivity of the elimination and avoiding the formation of isomeric dienes. wordpress.com

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly Grignard reagents, are fundamental in constructing carbon skeletons and can be employed in the synthesis of complex alkenes and dienes.

A patented method describes the synthesis of terpenic alcohols, which can serve as precursors to dienes, through the reaction of a conjugated diene with an alkyl or allyl halide in the presence of magnesium and a cyclic ether like tetrahydrofuran (THF). google.com For a structure related to this compound, a potential pathway involves the reaction of isoprene (B109036) (a conjugated diene) with prenyl chloride (3-chloro-2-methylpropene) and magnesium. smolecule.com This forms a terpenic Grignard intermediate. Subsequent oxygenation and hydrolysis of this intermediate yield an alcohol, which can then be dehydrated to form the target diene. smolecule.comgoogle.com The reaction can proceed through 1,2- or 1,4-addition mechanisms, with the regioselectivity being influenced by factors such as the specific halide used. smolecule.com

ParameterConditionEffect on Synthesis
ReactantsConjugated diene (e.g., isoprene), Allyl halide (e.g., prenyl chloride)Forms the carbon backbone of the target molecule.
ReagentMagnesium metalEssential for the formation of the Grignard reagent. libretexts.org
SolventCyclic ether (e.g., THF)Stabilizes the Grignard reagent. google.com
Subsequent StepsOxygenation followed by hydrolysisConverts the Grignard intermediate to an alcohol. google.com
Final StepDehydrationEliminates water from the alcohol to form the conjugated diene. smolecule.com
Table 2. Key Parameters in the Grignard-Based Synthesis of Diene Precursors.

Precursor Compounds and Their Chemical Transformations to this compound

The synthesis of this compound can also be envisioned through the rearrangement of cyclic precursors. Pericyclic reactions, such as electrocyclic ring-opening, provide a stereospecific route to conjugated dienes from cyclic systems.

Photolytic and Thermolytic Rearrangements of Substituted Cyclopropenes

Cyclopropenes can undergo rearrangement to form dienes under thermal or photochemical conditions. The thermolysis of certain bicyclic cyclopropenes has been shown to yield diene products. nih.gov The reaction proceeds through the cleavage of the strained three-membered ring. A hypothetical precursor for this compound could be a suitably substituted vinylcyclopropene, such as 1,2-dimethyl-3-(2-methylpropenyl)cyclopropene. Upon heating, the cyclopropene ring could open to form the desired conjugated diene system. The specific substitution pattern on the cyclopropene ring would be critical to direct the rearrangement to the desired product.

Ring-Opening Reactions of Related Cyclic Systems

The electrocyclic ring-opening of cyclobutenes is a well-established and powerful method for the synthesis of 1,3-dienes. nih.gov According to the Woodward-Hoffmann rules, this reaction proceeds in a conrotatory fashion under thermal conditions and a disrotatory fashion under photochemical conditions. masterorganicchemistry.com This stereospecificity allows for the synthesis of dienes with defined stereochemistry from stereochemically pure cyclobutene precursors.

For the synthesis of this compound, a plausible precursor would be 1,2,4-trimethyl-4-isopropenylcyclobutene. Thermal ring-opening of this compound would be expected to proceed via a conrotatory mechanism to yield the target diene. The substitution pattern on the cyclobutene ring is crucial, as it dictates the structure of the final diene product. The synthesis of such highly substituted cyclobutenes can be challenging but offers a direct and stereocontrolled route to the corresponding diene. nih.gov

Emerging and Green Chemistry Approaches to Highly Alkylated Diene Synthesis

The synthesis of highly substituted 1,3-dienes, a critical structural motif in numerous natural products and functional materials, is undergoing a paradigm shift towards more sustainable practices. Key areas of development include novel catalytic systems that enable atom-economical transformations, the use of visible light to drive chemical reactions, and the reduction or elimination of hazardous organic solvents. These approaches not only offer environmental benefits but also often provide enhanced selectivity and efficiency.

One of the forefront strategies in the green synthesis of conjugated dienes involves the transition metal-catalyzed dehydrogenation of simple, abundant aliphatic acids. This method provides a direct pathway to dienes by activating otherwise inert C-H bonds, representing a significant advancement in synthetic efficiency.

A notable example is the Palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids. This process, which operates through a β-methylene C–H activation, facilitates the one-step synthesis of diverse E,E-1,3-dienes nih.govnih.gov. Research has demonstrated that the choice of ligand is crucial for the success of this transformation. Specifically, quinoline-pyridone based bidentate ligands have shown superior performance in improving both the yield and selectivity of the diene formation nih.gov.

The versatility of this Pd(II)-catalyzed method is highlighted by its tolerance of various functional groups and its applicability to a range of branched aliphatic acids, which are precursors to highly alkylated dienes. While the direct synthesis of this compound via this specific methodology has not been explicitly detailed in the reviewed literature, the successful conversion of structurally similar branched acids underscores its potential for producing such sterically hindered dienes.

The reaction conditions for this process are a key aspect of its "green" credentials. Although it requires elevated temperatures, the use of a catalytic amount of palladium acetate and a silver carbonate as a re-oxidant, along with a phosphate base, represents a move away from stoichiometric and often toxic reagents common in classical organic synthesis nih.gov.

Below is a data table summarizing the substrate scope for the Pd(II)-catalyzed sequential dehydrogenation of various aliphatic acids to their corresponding 1,3-dienes, showcasing the potential of this method for synthesizing substituted dienes.

EntryAliphatic Acid SubstrateDiene ProductYield (%)
15-Methylhexanoic acid5-Methyl-1,3-hexadiene68
2Hexanoic acid1,3-Hexadiene75
34-Methylpentanoic acid4-Methyl-1,3-pentadiene71
4Valeric acid1,3-Pentadiene55
54-Methyloctanoic acid4-Methyl-1,3-octadiene62
6Cyclohexylacetic acid(1,3-Butadienyl)cyclohexane58

Other emerging green methodologies for diene synthesis, while not yet providing specific data for highly alkylated structures like this compound, show significant promise. Photocatalysis , for instance, utilizes visible light to initiate chemical reactions, often under mild conditions nih.govorganic-chemistry.org. This technique offers a powerful tool for forging carbon-carbon bonds in a sustainable manner. The development of photoredox-catalyzed cross-coupling reactions presents an opportunity to overcome the limitations of traditional transition-metal catalysis in C-H functionalization for diene synthesis nih.gov.

Solvent-free reactions represent another important avenue in green chemistry. By eliminating the solvent, these reactions can lead to higher reaction rates, simplified work-up procedures, and a significant reduction in waste researchgate.netresearchgate.netrsc.org. The application of solvent-free Diels-Alder reactions, for example, has demonstrated the feasibility of this approach for diene synthesis, particularly when dealing with volatile reactants researchgate.netresearchgate.net.

Furthermore, the use of alternative catalysts, such as those based on nickel, is expanding the toolbox for the synthesis of complex alkenes. Nickel-catalyzed hydroalkylation of 1,3-dienes with simple ketones provides a highly regioselective route to functionalized unsaturated compounds acs.org. These methods, while still under development for the specific synthesis of highly alkylated dienes, point towards a future where the production of compounds like this compound can be achieved with greater efficiency and minimal environmental impact.

Chemical Reactivity and Mechanistic Investigations of 2,3,5 Trimethyl 1,3 Hexadiene

Cycloaddition Reactions of 2,3,5-Trimethyl-1,3-hexadiene

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of cyclic systems. For conjugated dienes like this compound, the Diels-Alder reaction is a primary pathway, though other pericyclic reactions are also mechanistically considered.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org This concerted pericyclic reaction is highly stereospecific and often exhibits predictable regioselectivity, which is influenced by the electronic properties of the substituents on both the diene and dienophile. wikipedia.orgmasterorganicchemistry.com For the reaction to occur, the diene must adopt an s-cis conformation, allowing the termini of the diene system to interact with the dienophile.

The stereochemistry of the dienophile is retained in the product. For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring, and a trans-dienophile will result in trans substituents. Furthermore, when cyclic dienes or certain substituted acyclic dienes react, a preference for the endo product is often observed. This "endo rule" is attributed to stabilizing secondary orbital interactions between the substituents of the dienophile and the developing π-system of the diene in the transition state. wikipedia.orglibretexts.org

The rate of a Diels-Alder reaction is significantly enhanced by the presence of electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. masterorganicchemistry.comyoutube.com This electronic arrangement, known as a normal electron-demand Diels-Alder reaction, narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction.

This compound possesses three methyl groups, which are weak EDGs. These groups increase the electron density of the diene's π-system, raising its HOMO energy and making it more nucleophilic and reactive towards dienophiles bearing EWGs (e.g., maleic anhydride (B1165640), acrylates).

When both the diene and dienophile are unsymmetrical, the reaction can yield two different constitutional isomers (regioisomers). The regiochemical outcome is governed by the electronic effects of the substituents. For normal-demand Diels-Alder reactions, the major product generally follows the "ortho-para" rule. wikipedia.orgmasterorganicchemistry.com This can be predicted by examining the resonance structures of the reactants to identify the most nucleophilic carbon on the diene and the most electrophilic carbon on the dienophile; these two centers preferentially form a bond. chemistrysteps.comyoutube.com

For a diene with an EDG at the 2-position, like the methyl group at C2 in this compound, the electron density is highest at C1 and C3. However, frontier molecular orbital theory predicts that the largest HOMO coefficient will be at C1. When reacting with a dienophile like methyl acrylate (where the carbonyl group makes Cβ electrophilic), the major product formed is the "para" isomer.

Table 1: Regioselectivity in Diels-Alder Reactions based on Substituent Position
Diene SubstituentDienophile SubstituentMajor ProductMinor Product
EDG at C1EWG at Cα"Ortho" (1,2-adduct)"Meta" (1,3-adduct)
EDG at C2EWG at Cα"Para" (1,4-adduct)"Meta" (1,3-adduct)

Lewis acids are commonly used to catalyze Diels-Alder reactions. They coordinate to the EWG on the dienophile (e.g., a carbonyl oxygen), making it more electron-withdrawing. This lowers the energy of the dienophile's LUMO, further reducing the HOMO-LUMO energy gap and dramatically accelerating the reaction. nih.govnih.gov Recent studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reactants. nih.gov

The development of chiral Lewis acid catalysts has enabled asymmetric Diels-Alder reactions, which produce one enantiomer of the product in excess. These catalysts create a chiral environment around the dienophile, forcing the diene to approach from a specific face, thus inducing enantioselectivity. libretexts.orgwiley-vch.de Various chiral catalysts, often based on metals like titanium, copper, or boron complexed with chiral ligands, have been developed that show high yields and excellent enantioselectivities (ee) for reactions involving acyclic dienes. wiley-vch.denih.gov

Table 2: Examples of Chiral Lewis Acids in Asymmetric Diels-Alder Reactions of Acyclic Dienes
Catalyst SystemDiene TypeDienophileTypical Enantiomeric Excess (ee)
Chiral Boron Complex (Oxazaborolidine)Substituted Acyclic Dienesα,β-Unsaturated Aldehydes>90%
Chiral Copper(II) Bis(oxazoline) Complex2-Silyloxy-1,3-dienesNitrosopyridine90-99%
Chiral Titanium(IV) Complex (BINOL-Ti(IV))Danishefsky-type DienesAldehydes>90%

While the [4+2] Diels-Alder reaction is thermally allowed by the Woodward-Hoffmann rules, the [2+2] cycloaddition between two simple alkenes (or a diene and an alkene) is thermally forbidden. jove.com However, these reactions can be achieved through photochemical activation. libretexts.org

Photochemical [2+2] cycloadditions of conjugated dienes allow for the synthesis of vinylcyclobutane derivatives. nih.gov Direct photoexcitation of dienes often requires high-energy UV light, which can be incompatible with sensitive functional groups. nih.gov A modern approach utilizes visible-light absorbing transition metal complexes as photocatalysts. These catalysts operate via an energy transfer mechanism, activating the diene to an excited state that can then undergo the [2+2] cycloaddition under milder conditions. nih.gov This method has been shown to be effective for a broad range of substituted dienes and alkenes. nih.gov

Diels-Alder Reactions: Stereochemical and Regiochemical Aspects

Electrophilic and Radical Addition Reactions

The conjugated π-system of this compound is susceptible to attack by electrophiles and radicals, leading to addition products. The mechanism is distinct from that of isolated alkenes due to the formation of a resonance-stabilized intermediate.

The electrophilic addition of a hydrogen halide (HX) to a conjugated diene proceeds through a two-step mechanism. libretexts.orglibretexts.org The first step is the protonation of one of the double bonds by the electrophile (H⁺) to form the most stable possible carbocation. chemguide.co.ukunacademy.com For a conjugated diene, this results in a resonance-stabilized allylic carbocation, where the positive charge is delocalized over two carbon atoms.

In the case of this compound, protonation at C1 leads to a tertiary allylic carbocation with the positive charge shared between C2 and C4. The subsequent nucleophilic attack by the halide ion (X⁻) can occur at either of these positions, leading to two primary products: the 1,2-adduct and the 1,4-adduct .

The ratio of these products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. masterorganicchemistry.comlibretexts.orglibretexts.org

Kinetic Control: At low temperatures, the reaction is essentially irreversible. The major product is the one that forms the fastest, which is typically the 1,2-adduct. This is because the nucleophile attacks the carbon atom of the allylic cation that bears the greater positive charge, which is often the one closer to the initial site of protonation, leading to a lower activation energy. libretexts.orgyoutube.com

Thermodynamic Control: At higher temperatures, the addition becomes reversible. An equilibrium is established, and the major product is the most thermodynamically stable one. libretexts.orgpressbooks.pub This is frequently the 1,4-adduct, as it often results in a more highly substituted (and thus more stable) double bond. masterorganicchemistry.com

The addition of halogens like Br₂ follows a similar pattern, proceeding through a cyclic bromonium ion intermediate that opens to form the resonance-stabilized carbocation, ultimately yielding both 1,2- and 1,4-addition products.

Table 3: Products of Electrophilic Addition to a Conjugated Diene (e.g., 1,3-Butadiene (B125203) + HBr)
ConditionControl TypeMajor ProductMinor ProductProduct Characteristic
Low Temperature (e.g., 0 °C)Kinetic1,2-Adduct (3-bromo-1-butene)1,4-Adduct (1-bromo-2-butene)Forms faster (lower activation energy)
High Temperature (e.g., 40 °C)Thermodynamic1,4-Adduct (1-bromo-2-butene)1,2-Adduct (3-bromo-1-butene)More stable (more substituted alkene)

Radical addition to conjugated dienes, for instance with HBr in the presence of peroxides, also occurs. These reactions proceed via a radical-chain mechanism and almost exclusively yield the 1,4-adduct as the major product.

Addition of Halogen Acids (e.g., HCl) and Halogens (e.g., Br₂) to Conjugated Systems

Regioselectivity and Carbocation Intermediates

The initial step in the electrophilic addition of a reagent like a hydrogen halide (HX) to this compound involves the protonation of one of the double bonds to form the most stable carbocation intermediate. pressbooks.pub Due to the substitution pattern of this compound, protonation at the C-1 position is favored as it generates a resonance-stabilized tertiary allylic carbocation. This intermediate is more stable than the secondary allylic carbocation that would result from protonation at the C-4 position. pressbooks.pub

The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com The positive charge in the resulting allylic carbocation is delocalized over two carbon atoms, C-2 and C-4, through resonance. This delocalization is key to understanding the formation of different addition products. libretexts.org The resonance hybrid of the carbocation intermediate has a partial positive charge at both the C-2 and C-4 positions.

1,2- vs. 1,4-Addition Pathways

The resonance-stabilized carbocation intermediate can be attacked by the nucleophile (X⁻) at either of the carbons bearing a partial positive charge, leading to two possible products: the 1,2-addition product and the 1,4-addition product. libretexts.org

1,2-Addition: The nucleophile attacks the C-2 carbon, resulting in the formation of a product where the hydrogen and the nucleophile have added to adjacent carbons of the original diene system.

1,4-Addition: The nucleophile attacks the C-4 carbon, leading to a product where the hydrogen and the nucleophile have added to the ends of the conjugated system, with a corresponding shift of the double bond to the C-2 and C-3 positions.

The ratio of these products is often dictated by whether the reaction is under kinetic or thermodynamic control. smolecule.com At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the 1,2-addition product, which is generally formed faster. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product often predominates.

Product Distribution in Electrophilic Addition to this compound
Reaction ConditionMajor ProductMinor ProductControlling Factor
Low Temperature1,2-Addition Product1,4-Addition ProductKinetic Control
High Temperature1,4-Addition Product1,2-Addition ProductThermodynamic Control

Hydroboration and Hydrohalogenation Studies

Hydroboration-Oxidation: The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bonds. The reaction involves the addition of borane (BH₃) across a double bond, followed by oxidation with hydrogen peroxide in a basic solution. wikipedia.org For conjugated dienes, hydroboration typically occurs preferentially at the less sterically hindered double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding an alcohol. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (such as HBr or HCl) to this compound proceeds via the formation of the resonance-stabilized carbocation intermediate as discussed previously. pressbooks.pub The regioselectivity of the addition is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation. wikipedia.org The subsequent attack of the halide ion at either C-2 or C-4 of the allylic carbocation leads to the 1,2- and 1,4-addition products, respectively. leah4sci.com

Photochemical Transformations and Photoinduced Rearrangements

The absorption of ultraviolet light can promote this compound to an electronically excited state, leading to a variety of photochemical reactions.

Direct Photolysis Pathways and Excited State Intermediates

Direct irradiation of a conjugated diene like this compound with UV light can lead to its excitation to a singlet excited state. From this state, the molecule can undergo several transformations, including electrocyclic reactions or isomerization. The specific pathway taken depends on the conformation of the diene and the wavelength of light used. These reactions often proceed through concerted mechanisms governed by the Woodward-Hoffmann rules.

Oxidation and Reduction Chemistry of this compound

Oxidation: The double bonds in this compound are susceptible to oxidation by various reagents. Strong oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic conditions can lead to the cleavage of the double bonds, yielding ketones and carboxylic acids. youtube.com Ozonolysis, which involves the reaction with ozone followed by a reductive workup (e.g., with dimethyl sulfide), also cleaves the double bonds and typically yields aldehydes and ketones. masterorganicchemistry.com

Reduction: The double bonds of this compound can be reduced to single bonds through catalytic hydrogenation. This reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas. The reaction results in the formation of 2,3,5-trimethylhexane. The reduction of conjugated dienes can also be achieved with certain metal hydride reagents, although sodium borohydride (NaBH₄) is generally not effective at reducing isolated carbon-carbon double bonds. masterorganicchemistry.com

Ozonolysis and Oxidative Cleavage Reactions

Ozonolysis is a powerful synthetic tool for the cleavage of carbon-carbon double bonds, leading to the formation of carbonyl compounds. The reaction of this compound with ozone (O₃) is expected to proceed via the Criegee mechanism. This involves the initial 1,3-dipolar cycloaddition of ozone to each double bond to form unstable primary ozonides (molozonides). These intermediates then rapidly rearrange to the more stable secondary ozonides (1,2,4-trioxolanes).

The subsequent work-up of the ozonide determines the final products. A reductive work-up, typically using dimethyl sulfide (DMS) or zinc and water, will cleave the ozonide to yield ketones and aldehydes. In the case of this compound, ozonolysis followed by a reductive work-up would cleave both the C1-C2 and C3-C4 double bonds. This would result in the formation of formaldehyde from the C1 position, acetone from the C3 position, and 3-methyl-2-butanone from the C4-C6 fragment.

An oxidative work-up, on the other hand, employs an oxidizing agent like hydrogen peroxide (H₂O₂). This leads to the formation of carboxylic acids from any aldehydes that would have been produced under reductive conditions. For this compound, an oxidative work-up would oxidize the initially formed formaldehyde to carbonic acid (which would likely decompose to carbon dioxide and water), while the ketone products would remain unchanged.

Table 1: Predicted Products from the Ozonolysis of this compound

Work-up Condition Predicted Products
Reductive (e.g., DMS)Formaldehyde, Acetone, 3-Methyl-2-butanone
Oxidative (e.g., H₂O₂)Carbon dioxide, Acetone, 3-Methyl-2-butanone

Catalytic Hydrogenation and Reduction Pathways

The catalytic hydrogenation of conjugated dienes is a widely studied process, typically employing transition metal catalysts such as palladium, platinum, or nickel. The reaction can proceed via 1,2-addition or 1,4-addition of hydrogen, and the selectivity is influenced by factors such as the catalyst, solvent, and reaction conditions.

For this compound, catalytic hydrogenation can lead to a mixture of products. Partial hydrogenation could result in the formation of different mono-olefins, namely 2,3,5-trimethyl-1-hexene, 2,3,5-trimethyl-2-hexene, and 2,3,5-trimethyl-3-hexene, through 1,2- and 1,4-addition mechanisms. Complete hydrogenation under more forcing conditions would lead to the fully saturated alkane, 2,3,5-trimethylhexane.

The selectivity of the hydrogenation is a key consideration. For instance, certain catalysts are known to favor the formation of the less substituted alkene (1,2-addition), while others might promote the formation of the thermodynamically more stable, more substituted alkene (resulting from 1,4-addition followed by isomerization).

Table 2: Potential Products from the Catalytic Hydrogenation of this compound

Extent of Hydrogenation Potential Products Addition Pathway(s)
Partial2,3,5-Trimethyl-1-hexene, 2,3,5-Trimethyl-2-hexene, 2,3,5-Trimethyl-3-hexene1,2- and 1,4-addition
Complete2,3,5-TrimethylhexaneComplete saturation

Acid-Catalyzed Rearrangements and Isomerizations

In the presence of acid catalysts, conjugated dienes like this compound can undergo a variety of rearrangements and isomerizations. The reaction is initiated by the protonation of one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation.

The stability of the resulting carbocation plays a crucial role in determining the reaction pathway. For this compound, protonation can occur at either C1 or C4. Protonation at C1 would lead to a tertiary allylic carbocation, which is relatively stable. Protonation at C4 would also lead to a resonance-stabilized carbocation.

Following the formation of the carbocation, several outcomes are possible. A 1,3-hydride shift could lead to the formation of a more stable carbocation, which upon deprotonation would yield an isomeric diene. For example, a shift could result in the formation of 2,4,5-trimethyl-1,3-hexadiene or other isomers.

Furthermore, under certain conditions, these carbocation intermediates can be trapped by nucleophiles or undergo cyclization reactions. The specific products formed will depend on the reaction conditions, including the nature of the acid catalyst and the temperature. For instance, strong acids and higher temperatures are more likely to promote rearrangements leading to the thermodynamically most stable isomer.

Table 3: Plausible Isomeric Products from Acid-Catalyzed Rearrangement of this compound

Type of Rearrangement Plausible Isomeric Product(s)
Double bond migration2,3,5-Trimethyl-1,4-hexadiene, 2,3,5-Trimethyl-2,4-hexadiene
Skeletal rearrangementIsomers with altered carbon skeleton (e.g., cyclopentene derivatives under certain conditions)

Computational Chemistry and Theoretical Characterization of 2,3,5 Trimethyl 1,3 Hexadiene

Reaction Pathway Energetics and Transition State Theory

Computational Modeling of Reaction Mechanisms and Barriers

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of organic reactions. For 2,3,5-trimethyl-1,3-hexadiene, key reactions of interest include Diels-Alder cycloadditions and electrophilic additions.

In a typical Diels-Alder reaction , this compound would act as the diene. The three methyl groups, being electron-donating, increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This elevation of the HOMO energy leads to a smaller HOMO-LUMO gap between the diene and a given dienophile, which, according to frontier molecular orbital theory, generally results in a lower activation barrier and an increased reaction rate compared to unsubstituted 1,3-butadiene (B125203).

Computational studies on similar alkyl-substituted dienes have shown that the reaction proceeds through a concerted, though often asynchronous, transition state. The asynchronicity arises from the unsymmetrical substitution of the diene. The calculated activation energy for the Diels-Alder reaction of this compound with a simple dienophile like maleic anhydride (B1165640) can be expected to be in a range typical for electron-rich dienes.

Electrophilic addition to this compound would proceed via the formation of a resonance-stabilized allylic carbocation. The initial electrophilic attack can occur at either C1 or C4 of the diene system. Protonation at C1 would lead to a tertiary allylic carbocation, which is also stabilized by resonance. Protonation at C4 would result in a secondary allylic carbocation. Computational calculations would undoubtedly show that the formation of the more substituted and, therefore, more stable tertiary allylic carbocation is kinetically favored, thus dictating the initial step of the reaction mechanism. The subsequent nucleophilic attack can then occur at the other positions of the allylic system, leading to 1,2- and 1,4-addition products.

Below is a hypothetical data table illustrating the kind of results that would be expected from a DFT study on the reaction of this compound with a generic electrophile (H+), showcasing the relative energies of the possible carbocation intermediates.

IntermediateRelative Energy (kcal/mol)
Tertiary Allylic Carbocation (from C1 attack)0.0 (Reference)
Secondary Allylic Carbocation (from C4 attack)+10.5

Note: These are illustrative values based on general principles of carbocation stability.

Elucidation of Selectivity Control (e.g., regio- and stereoselectivity)

Computational chemistry is instrumental in explaining and predicting the selectivity of chemical reactions. For this compound, both regioselectivity and stereoselectivity are important considerations.

Regioselectivity in the Diels-Alder reaction with an unsymmetrical dienophile would be governed by the electronic effects of the methyl groups. The electron-donating nature of the methyl groups at C2 and C3 increases the electron density at C1 and C4, but not necessarily to the same extent. Computational analysis of the coefficients of the HOMO at C1 and C4 would be required to predict the preferred site of initial bond formation with the dienophile's LUMO. Generally, the larger HOMO coefficient on the diene aligns with the larger LUMO coefficient on the dienophile, directing the regioselectivity.

In the case of electrophilic addition , the regioselectivity of the initial attack is determined by the formation of the most stable carbocation, as discussed previously. The subsequent attack of the nucleophile at either end of the allylic carbocation system determines the final product distribution (1,2- vs. 1,4-addition). Computational modeling can predict the relative activation barriers for these subsequent steps, which can be influenced by steric hindrance and the electronic distribution within the carbocation.

Stereoselectivity , particularly in the context of the Diels-Alder reaction, refers to the preference for endo or exo products. For many dienes, the endo product is kinetically favored due to secondary orbital interactions between the substituent on the dienophile and the developing pi-system of the diene. However, steric hindrance from the methyl groups on this compound, particularly the one at C2, could be expected to disfavor the endo transition state. Computational modeling of the transition state geometries and their corresponding energies would be crucial to predict the endo/exo selectivity. It is plausible that for certain dienophiles, the steric clash would be significant enough to make the exo product the kinetically favored one.

An illustrative data table from a hypothetical computational study on the Diels-Alder reaction with a generic substituted dienophile is presented below to demonstrate how stereoselectivity can be quantified.

Transition StateActivation Energy (kcal/mol)Product Ratio (Kinetic Control)
Endo22.51
Exo20.85.7

Note: These values are hypothetical and serve to illustrate the expected computational output. The higher activation energy for the endo transition state suggests a preference for the exo product under kinetic control due to steric hindrance.

Advanced Spectroscopic and Chromatographic Methodologies for the Structural Elucidation and Purity Assessment of 2,3,5 Trimethyl 1,3 Hexadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2,3,5-trimethyl-1,3-hexadiene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) NMR spectroscopy is particularly powerful for distinguishing between the various isomers of trimethyl-1,3-hexadiene. The chemical shift, integration, and splitting pattern of each proton signal provide a unique fingerprint for the 2,3,5-trimethyl isomer.

Due to the molecule's structure, a distinct set of signals is expected. The protons on the C1 vinyl group (=CH₂) would appear as separate signals in the olefinic region. The methyl groups at C2 and C3, being attached to the conjugated system, would also exhibit characteristic chemical shifts. The methine proton at C5 and the diastereotopic methyl groups at the C5 isopropyl moiety would produce complex splitting patterns, providing crucial information for confirming the specific substitution pattern. The symmetry and electronic environment of each proton in 1,3,5-trimethylbenzene, for instance, result in only two distinct peaks in its ¹H NMR spectrum, demonstrating the power of this technique in differentiating isomers based on their unique proton environments. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
C1 Vinyl Protons (=CH₂) ~4.8 - 5.2 Singlet / Doublet
C4 Methylene Protons (-CH₂-) ~2.0 - 2.2 Doublet
C5 Methine Proton (-CH-) ~2.2 - 2.5 Multiplet
C2 Methyl Protons (-CH₃) ~1.7 - 1.9 Singlet
C3 Methyl Protons (-CH₃) ~1.7 - 1.9 Singlet

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state. For this compound, signals corresponding to the four sp² hybridized carbons of the diene system would appear at a lower field (downfield) compared to the five sp³ hybridized carbons of the methyl and methine groups. thieme-connect.de The chemical shifts of sp³ carbons typically appear at a higher field, while sp² carbons are found at a lower field. thieme-connect.de

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating proton signals with their directly attached carbon atoms. This allows for definitive assignments of both ¹H and ¹³C spectra, resolving any ambiguities and solidifying the structural elucidation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1, C2, C3, C4 (sp² carbons) ~110 - 145

Note: These are predicted value ranges. Specific assignments require experimental data and 2D NMR analysis.

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational techniques used to identify the functional groups present in a molecule. For this compound, these methods are crucial for confirming the presence of the conjugated diene system.

In the IR spectrum, characteristic absorption bands would be observed for the C=C stretching of the conjugated system, typically around 1600-1650 cm⁻¹. theorango.com The =C-H stretching of the vinyl group would appear above 3000 cm⁻¹, while the C-H stretching of the alkyl groups would be observed just below 3000 cm⁻¹. Raman spectroscopy is particularly effective for detecting the more symmetric C=C bond vibrations, which may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
=C-H Stretch IR, Raman 3010 - 3095
C-H Stretch (Alkyl) IR, Raman 2850 - 2960
C=C Stretch (Conjugated) IR, Raman 1600 - 1650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For this compound (C₉H₁₆), high-resolution mass spectrometry can determine the exact molecular weight (124.1252 amu), confirming its elemental composition.

Under electron ionization (EI), the molecule forms a molecular ion (M⁺˙) at m/z 124. This ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The resulting fragmentation pattern is a fingerprint that helps in structural identification. Common fragmentation pathways for alkenes include allylic cleavage, which results in the formation of stable carbocations. For this compound, significant fragments would be expected from the loss of a methyl group ([M-15]⁺, m/z 109) or the loss of an isopropyl group ([M-43]⁺, m/z 81) via cleavage at the allylic C4-C5 bond. These fragmentation patterns are key to distinguishing it from other isomers. libretexts.org

Table 4: Expected Mass Fragments for this compound

m/z Value Ion Likely Origin
124 [C₉H₁₆]⁺˙ Molecular Ion (M⁺˙)
109 [C₈H₁₃]⁺ Loss of a methyl group (CH₃)
81 [C₆H₉]⁺ Loss of an isopropyl group (C₃H₇)
69 [C₅H₉]⁺ Further fragmentation

Gas Chromatography (GC) and High-Resolution GC-MS for Separation and Quantification

Gas chromatography is the premier technique for separating volatile compounds, making it ideal for the analysis of this compound and its isomers. When coupled with a mass spectrometer (GC-MS), it allows for the simultaneous separation, identification, and quantification of individual components in a complex mixture.

The separation is achieved based on the differential partitioning of analytes between a stationary phase in a long capillary column and a mobile gas phase. scione.com The retention time—the time it takes for a compound to travel through the column—is a characteristic property used for identification.

The quantification of specific conjugated dienes at trace levels, particularly in complex hydrocarbon matrices like gasoline, presents a significant analytical challenge due to the large number of structurally similar isomers. google.com To overcome this, specialized high-resolution GC methods have been developed.

These methods often employ very long, non-polar capillary columns (e.g., 150 meters) which provide the necessary resolving power to separate the various diene isomers from each other and from other olefins. google.com The use of a mass spectrometer as a detector is critical, as it provides definitive identification of each eluting peak based on its unique mass spectrum, even when chromatographic co-elution occurs. rsc.org By calibrating the instrument with known standards, this GC-MS approach allows for the accurate and sensitive quantification of this compound down to trace concentrations. google.com

Application in Reaction Mixture Analysis and Purity Determination

Advanced chromatographic techniques, particularly Gas Chromatography (GC), are indispensable for the analysis of reaction mixtures containing this compound and for the assessment of its purity. Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) provides robust methodologies for both qualitative and quantitative analysis. researchgate.netscione.comiiste.org

In the context of reaction mixture analysis, GC-MS is a powerful tool for identifying this compound among other reactants, products, and byproducts. The components of the mixture are separated based on their volatility and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that serves as a "fingerprint" for identification. scione.com This allows for the unambiguous confirmation of the presence of the target compound.

For purity determination, GC-FID is a widely used and reliable method. china-csm.orgnih.gov The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration. The purity is typically calculated using the peak area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. researchgate.netchina-csm.org This method is effective for quantifying the purity of terpene-like compounds and identifying impurities. china-csm.org

A more advanced technique, Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV), offers significant advantages, especially for complex mixtures containing isomers. scientificss.co.ukresearchgate.net Terpenes and related compounds, which are often isomeric, can be challenging to separate completely using standard GC methods. scientificss.co.uk GC-VUV provides unique VUV absorbance spectra for individual compounds, allowing for the deconvolution of co-eluting peaks. scientificss.co.ukresearchgate.net This capability enables accurate identification and quantification even without baseline chromatographic separation, leading to faster analysis times. scientificss.co.uk

Table 1: Comparison of Chromatographic Methods for Analysis of this compound

Technique Principle Application in Analysis Advantages
GC-MS Separation by gas chromatography, identification by mass spectrum. Identification of the compound in complex reaction mixtures. High specificity and structural elucidation capabilities. scione.com
GC-FID Separation by gas chromatography, detection by flame ionization. Quantifying the purity of the compound. china-csm.orgnih.gov Robust, highly quantitative, wide linear range. researchgate.net

| GC-VUV | Separation by gas chromatography, detection by VUV absorbance spectra. | Differentiating and quantifying isomers in complex mixtures. | Ability to deconvolve co-eluting peaks, providing accurate quantification for isomers. scientificss.co.ukresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for characterizing the conjugated π-electron system present in this compound. libretexts.org Molecules containing conjugated double bonds, known as chromophores, absorb light in the UV-Vis region, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org This electronic transition is typically a π → π* transition. libretexts.orgopenstax.org

The wavelength of maximum absorbance (λmax) is a critical piece of data obtained from a UV-Vis spectrum. For conjugated dienes, the λmax value is sensitive to the extent of conjugation and the substitution pattern on the diene system. study.compressbooks.pub The conjugated system in this compound is the 1,3-diene core. The presence of three alkyl (methyl) groups attached to this core significantly influences its λmax.

According to Woodward-Fieser rules, which empirically predict the λmax for conjugated systems, a base value is assigned to the parent chromophore, and increments are added for each substituent. For an acyclic conjugated diene, the base λmax is approximately 217 nm (the value for 1,3-butadiene). openstax.orgyoutube.com Each alkyl substituent attached to the double bonds causes a bathochromic shift (a shift to a longer wavelength) of about 5 nm. pressbooks.pub

For this compound, the 1,3-diene system has three alkyl substituents (two methyl groups at positions 2 and 3, and an isobutyl group effectively at position 3, which is part of the main chain). Therefore, its λmax is expected to be significantly longer than that of the unsubstituted 1,3-butadiene (B125203). This shift provides clear evidence of the substituted conjugated system.

Table 2: Estimated λmax for this compound based on Woodward-Fieser Rules

Compound Base λmax (nm) Substituent Contribution Predicted λmax (nm)
1,3-Butadiene 217 None 217

| This compound | 217 | + ~15 (for 3 alkyl groups) | ~232 |

Note: The predicted value is an estimation. The actual λmax may vary depending on the solvent and specific stereochemistry.

This characteristic absorption in the UV region is a valuable tool for confirming the presence of the conjugated diene structure within the molecule and can be used to monitor reactions involving this chromophore. openstax.org

Table of Mentioned Compounds

Compound Name
This compound

Polymerization Chemistry Involving 2,3,5 Trimethyl 1,3 Hexadiene As a Monomer

Radical Polymerization of Substituted Dienes

Free-radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers. uliege.be In the case of conjugated dienes, the process is initiated by the decomposition of a radical initiator, which then adds to the diene monomer. The resulting allylic radical can then propagate by adding to another monomer molecule. For 1,3-butadiene (B125203), this can lead to 1,4-addition (resulting in cis or trans repeating units) or 1,2-addition. libretexts.org

For a substituted diene such as 2,3,5-trimethyl-1,3-hexadiene, the steric hindrance presented by the methyl groups at the 2, 3, and 5 positions would be expected to significantly affect the rate of polymerization and the regioselectivity of radical attack. The bulky substituents may hinder the approach of the propagating radical to the monomer, potentially leading to a lower rate of polymerization compared to less substituted dienes. researchgate.net Furthermore, the substitution pattern can influence the stability of the resulting allylic radical, which in turn affects the proportion of 1,4- versus 1,2- or 3,4-addition. It is plausible that the steric bulk would favor the formation of a more stable, substituted allylic radical, thereby influencing the microstructure of the polymer chain.

Table 1: Illustrative Data on Radical Polymerization of Substituted Dienes Note: The following data is hypothetical for this compound and is based on general trends observed for other substituted dienes, as specific experimental data for this monomer is not readily available in the reviewed literature.

InitiatorTemperature (°C)SolventPredominant Microstructure (Hypothetical)
AIBN60TolueneMixed 1,4- and 3,4-addition
Benzoyl Peroxide80BulkPredominantly 1,4-addition with some cross-linking

Cationic Polymerization Pathways and Mechanism

Cationic polymerization is initiated by an electrophilic agent, such as a protic acid or a Lewis acid in the presence of a proton source, which adds to the monomer to generate a carbocationic active center. utexas.eduwikipedia.org This carbocation then propagates by adding to subsequent monomer units. Alkenes with electron-donating substituents are particularly susceptible to cationic polymerization because these groups can stabilize the resulting carbocation. libretexts.org

The methyl groups on this compound are electron-donating and would be expected to stabilize a carbocationic intermediate, making the monomer theoretically susceptible to cationic polymerization. The initiation step would likely involve the protonation of one of the double bonds to form a tertiary allylic carbocation, which would be relatively stable. Propagation would then proceed by the attack of another monomer molecule on this carbocation. However, the significant steric hindrance around the double bonds could impede the approach of both the initiator and subsequent monomer units, potentially leading to low polymerization rates and the formation of low molecular weight oligomers. rsc.org Side reactions, such as chain transfer and termination, are also common in cationic polymerization and could be exacerbated by the structure of this monomer.

Coordination Polymerization with Transition Metal Catalysts

Coordination polymerization, famously exemplified by Ziegler-Natta catalysis, offers remarkable control over polymer stereochemistry. wikipedia.orglibretexts.org These catalysts, typically based on transition metals from Groups 4-8, operate through a coordination-insertion mechanism. wikipedia.org The stereoselectivity of the polymerization of conjugated dienes is highly dependent on the nature of the catalyst system and the structure of the monomer. scispace.comresearchgate.net

For this compound, the use of transition metal catalysts could potentially lead to the formation of stereoregular polymers. The monomer would first coordinate to the active metal center, and the nature of this coordination (e.g., η² vs. η⁴) would be influenced by the steric bulk of the methyl groups. The subsequent insertion of the coordinated diene into the metal-alkyl bond would determine the microstructure of the resulting polymer. It is conceivable that specific catalyst systems could favor either cis-1,4 or trans-1,4 insertion, or potentially 1,2- or 3,4-addition, leading to polymers with distinct properties. The steric hindrance of the monomer could also influence the catalyst's activity and stability. researchgate.net

Table 2: Potential Ziegler-Natta Catalyst Systems for Substituted Diene Polymerization Note: This table presents catalyst systems known to be effective for substituted dienes and their potential, hypothetical outcomes for this compound.

Catalyst SystemCo-catalystExpected Polymer Microstructure (Hypothetical)
TiCl₄Al(C₂H₅)₃Potentially stereoregular 1,4-poly(this compound)
Nd(versatate)₃/Al(i-Bu)₂H/Me₂SiCl₂-High cis-1,4 content could be targeted mdpi.com
CpTiCl₃MAOPotential for controlled polymerization researchgate.net

Anionic Polymerization and Living Polymerization Systems

Anionic polymerization, initiated by nucleophiles such as organolithium compounds, is renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, often in a "living" manner where termination and chain transfer reactions are absent. rsc.org The microstructure of polydienes produced by anionic polymerization is highly dependent on the solvent system. Non-polar solvents typically favor 1,4-addition, while polar solvents promote 1,2- and 3,4-addition.

The anionic polymerization of this compound would likely be challenging due to the steric hindrance around the double bonds, which could impede the approach of the initiator and the propagating carbanion. This steric crowding could lead to slow initiation and propagation rates. The electronic effect of the methyl groups would also influence the reactivity of the monomer and the stability of the propagating carbanionic species. Achieving a living polymerization of such a sterically hindered monomer would require careful selection of the initiator, solvent, and reaction temperature to minimize side reactions. researchgate.net

Copolymerization with Other Monomers

Copolymerization offers a powerful tool to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. The relative reactivity of the monomers is described by their reactivity ratios (r₁ and r₂), which dictate the composition and sequence distribution of the resulting copolymer. fiveable.me

This compound could potentially be copolymerized with other monomers, such as less substituted dienes (e.g., butadiene, isoprene) or vinyl monomers (e.g., styrene), using any of the aforementioned polymerization techniques. The significant steric hindrance of this compound would likely result in low reactivity ratios (r < 1) when copolymerized with less hindered monomers. mdpi.com This would mean that the other monomer would be preferentially incorporated into the polymer chain, and the incorporation of this compound would be less frequent.

The inclusion of a sterically demanding monomer like this compound into a copolymer chain could be a strategy to intentionally disrupt the regularity of the polymer microstructure. Even at low incorporation levels, the bulky side groups resulting from the polymerization of this monomer could influence the polymer's glass transition temperature, crystallinity, and mechanical properties. In the context of living polymerization techniques, it might be possible to synthesize block copolymers containing a segment derived from this compound, leading to novel materials with unique phase behavior and properties.

Post-Polymerization Functionalization of this compound-Derived Polymers

Post-polymerization functionalization is a valuable strategy for introducing functional groups into a polymer that may not be compatible with the initial polymerization conditions. rsc.orgwiley-vch.de If a polymer of this compound were to be synthesized, the residual double bonds in the polymer backbone would be available for subsequent chemical modification.

Reactions such as epoxidation, hydrogenation, or thiol-ene "click" chemistry could be employed to modify the properties of the polymer. researchgate.net For example, hydrogenation would yield a saturated, hydrocarbon polymer with potentially improved thermal stability and oxidative resistance. Epoxidation would introduce reactive epoxide groups that could be further reacted to introduce a variety of polar functionalities. The success of these post-polymerization reactions would depend on the accessibility of the double bonds within the polymer chain, which could be sterically hindered by the methyl groups.

Atmospheric and Environmental Reactivity of Conjugated Dienes: Contextual Implications for 2,3,5 Trimethyl 1,3 Hexadiene

Atmospheric Oxidation Reactions of Conjugated Dienes

The primary removal pathway for conjugated dienes like 2,3,5-trimethyl-1,3-hexadiene from the atmosphere is through oxidation reactions. rsc.org These reactions are initiated by key atmospheric oxidants, fundamentally altering the chemical structure of the original compound and leading to the formation of a cascade of secondary products.

Hydroxyl radicals (•OH) and ozone (O₃) are the most significant oxidants driving the atmospheric degradation of conjugated dienes. rsc.org

The reaction with the hydroxyl radical (•OH) is typically the dominant daytime degradation pathway for acyclic dienes. rsc.org This reaction proceeds via the electrophilic addition of the •OH radical to one of the carbon atoms of the double bonds. This addition is highly exothermic and results in the formation of a resonance-stabilized hydroxyalkyl radical. The stability of this radical intermediate is a key feature of conjugated systems. libretexts.org In the presence of nitrogen oxides (NOx), these radicals can react to produce pollutants such as peroxyacetyl nitrate (B79036) (PAN), organic nitrates, and various carbonyl compounds. rsc.org

Ozone (O₃) also plays a crucial role in the atmospheric oxidation of conjugated dienes. The reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. nih.govresearchgate.net Reactions of ozone with alkenes can be a significant source of hydroxyl radicals in the atmosphere. nih.gov For example, the ozonolysis of 2,3-dimethyl-2-butene (B165504) has been shown to produce •OH radicals with a yield of approximately 1.00. nih.gov This secondary production of •OH can further accelerate the degradation of the parent diene and other volatile organic compounds (VOCs) in the vicinity. Studies on 1,3-butadiene (B125203) have measured formation yields of acrolein (52±7)%, 1,2-epoxy-3-butene (3.1±0.5)%, and •OH radicals (13±3)% from its reaction with ozone. researchgate.net

The atmospheric oxidation of conjugated dienes is a significant pathway for the formation of secondary organic aerosols (SOA), which are a major component of atmospheric particulate matter. copernicus.orgmdpi.com The oxidation products, particularly those from reactions with •OH and O₃, can have lower volatility than the parent hydrocarbon. These products can then either nucleate to form new particles or condense onto existing aerosol particles. unc.edu

Studies on various conjugated dienes have demonstrated their potential to form SOA. For instance, the photooxidation of 1,3-butadiene under high-NOx conditions has been shown to produce SOA with yields ranging from 0.089 to 0.178, which is comparable to or slightly higher than that of isoprene (B109036) (0.077–0.103) under similar conditions. copernicus.orgcopernicus.org This suggests that anthropogenic dienes can be a notable source of urban SOA. copernicus.orgcopernicus.org In contrast, experiments with 2,3-dimethyl-1,3-butadiene (B165502) produced a very small amount of SOA, indicating that the molecular structure of the diene significantly influences the SOA yield. copernicus.orgcopernicus.org

The chemical composition of SOA from conjugated dienes often includes oligoesters. copernicus.orgresearchgate.net These larger molecules are formed from particle-phase reactions of semi-volatile oxidation products, such as unsaturated aldehydes. copernicus.orgcopernicus.org The formation of these low-volatility oligomers is a critical step in SOA production, as it effectively transfers organic mass from the gas phase to the particle phase. copernicus.org

Table 1: SOA Yields from Photooxidation of Various Conjugated Dienes under High-NOx Conditions

Conjugated Diene SOA Yield (%) Reference
1,3-Butadiene 8.9 - 17.8 copernicus.orgcopernicus.org
Isoprene 7.7 - 10.3 copernicus.orgcopernicus.org
2,3-Dimethyl-1,3-butadiene Very Low copernicus.orgcopernicus.org

Environmental Fate and Degradation Pathways (Contextual Chemical Transformations)

The environmental fate of this compound is determined by the chemical transformations it undergoes in the atmosphere. The initial oxidation by •OH and O₃ initiates a complex series of reactions that break down the parent molecule into smaller, more oxygenated compounds.

These degradation pathways lead to the formation of a variety of products, including aldehydes, ketones, and organic acids. For example, the oxidation of isoprene, a well-studied conjugated diene, leads to products like methyl vinyl ketone, methacrolein, and glyoxal. nih.gov These first-generation products can undergo further oxidation, a process known as chemical aging, leading to molecules with even lower volatility that contribute to SOA growth. copernicus.org

In environments with high concentrations of NOx, such as urban areas, the formation of organic nitrates becomes a more significant pathway. copernicus.org Peroxy radicals (RO₂) formed from the initial oxidation can react with nitric oxide (NO) to form alkoxy radicals or with nitrogen dioxide (NO₂) to form peroxynitrates. These nitrogen-containing compounds can have different atmospheric lifetimes and toxicities compared to their non-nitrated counterparts. The presence of NOx can suppress the formation of highly oxygenated molecules (HOMs) and dimers that are crucial for new particle formation, thereby altering the impact of diene oxidation on aerosol formation. copernicus.org Ultimately, through successive oxidation steps, the carbon backbone of the original diene is broken down, leading to smaller, more water-soluble compounds that can be removed from the atmosphere through wet or dry deposition.

Future Research Directions and Unexplored Reactivity of 2,3,5 Trimethyl 1,3 Hexadiene

Development of Novel Stereoselective Synthetic Methods

The synthesis of substituted 1,3-dienes with high stereocontrol remains a significant challenge in organic synthesis. mdpi.com For 2,3,5-trimethyl-1,3-hexadiene, the key challenges lie in controlling the geometry of the C3-C4 double bond and establishing the stereochemistry at the C5 position. Future research should focus on moving beyond traditional elimination reactions to more sophisticated and stereoselective methods.

Transition-Metal-Catalyzed Cross-Coupling: Methodologies such as Suzuki, Stille, and Negishi couplings, which involve the stereospecific coupling of pre-functionalized vinyl partners, could be adapted. mdpi.com Research could explore the synthesis of a chiral vinyl boronic ester or organozinc reagent for the C5-C6 fragment and couple it with a corresponding vinyl halide for the C1-C4 fragment to construct the diene with defined stereochemistry.

Modern Olefination Techniques: While classic Wittig-type reactions often suffer from poor stereoselectivity for diene synthesis, modified Horner-Wadsworth-Emmons (HWE) reactions and related olefination protocols could offer better control. mdpi.com Investigating new phosphonate (B1237965) ylides or alternative reaction conditions could lead to a highly E/Z selective formation of the C3-C4 double bond.

C-H Activation and Functionalization: A forward-thinking approach would involve the direct, stereoselective C-H functionalization of simpler hydrocarbon precursors. Developing a catalytic system that can selectively dehydrogenate and isomerize a suitable alkane or alkene precursor in a single step would represent a highly atom-economical route to this diene.

The successful development of such methods would not only provide efficient access to this compound but also contribute valuable tools to the broader field of organic synthesis.

Investigation of Advanced Catalytic Systems for Specific Transformations

The reactivity of this compound is dictated by the electronic nature of its conjugated π-system and the significant steric hindrance imposed by the three methyl groups. libretexts.orgwikipedia.orglibretexts.org These features make it an ideal candidate for investigation with advanced catalytic systems to achieve transformations that are difficult under thermal conditions.

Asymmetric Cycloadditions: The Diels-Alder reaction is a cornerstone of diene chemistry. lumenlearning.com The steric bulk at C2 and C3 may influence the diene's ability to adopt the required s-cis conformation, potentially hindering its reactivity. libretexts.orglibretexts.org Research into highly active Lewis acid or organocatalytic systems could overcome this steric barrier and promote cycloadditions with a range of dienophiles. Furthermore, the development of chiral catalysts could enable enantioselective Diels-Alder reactions, utilizing the diene as a prochiral substrate to generate complex cyclic molecules with multiple stereocenters.

Regio- and Stereoselective Hydrofunctionalization: The catalytic addition of H-X bonds (where X = OR, NR2, SiR3, etc.) across the diene system is a powerful method for creating functionalized products. Advanced catalytic systems based on transition metals like rhodium, iridium, or palladium could be investigated to control the regioselectivity of addition (e.g., 1,2- vs. 1,4-addition) and, in the case of chiral catalysts, the enantioselectivity.

Metathesis Reactions: Olefin metathesis offers another avenue for exploring the reactivity of this diene. smolecule.com Investigating its participation in ring-closing or cross-metathesis reactions with other alkenes could lead to the synthesis of novel carbocyclic and acyclic structures that would be otherwise difficult to access.

A summary of potential catalytic transformations is presented in the table below.

Reaction TypeCatalyst TypePotential OutcomeResearch Focus
Diels-Alder Cycloaddition Chiral Lewis Acids, OrganocatalystsEnantiomerically enriched cyclohexene (B86901) derivativesOvercoming steric hindrance, achieving high stereocontrol
Hydrofunctionalization Transition-Metal Complexes (Rh, Ir, Pd)Regio- and enantioselective formation of allylic ethers, amines, silanesControlling 1,2- vs. 1,4-addition, maximizing enantiomeric excess
Olefin Metathesis Ruthenium or Molybdenum CatalystsNovel cyclic or acyclic compoundsExploring cross-metathesis and ring-closing metathesis pathways

Exploration of Unusual Reactivity Patterns in Complex Environments

The unique substitution of this compound may give rise to unconventional reactivity under non-standard conditions. Exploring its behavior in complex environments could reveal novel reaction pathways.

Photochemical Reactions: The conjugated π-system makes the molecule a candidate for photochemical transformations. smolecule.com Investigation of its photochemical [2+2] cycloaddition reactions could lead to the formation of vinylcyclobutane derivatives. Furthermore, electrocyclic reactions, such as photochemical ring-closure to form a substituted cyclobutene, represent another intriguing possibility that warrants exploration.

High-Pressure Chemistry: Applying high pressure can alter reaction equilibria and transition state volumes, potentially favoring reaction pathways that are disfavored at atmospheric pressure. For sterically hindered systems like this diene, high-pressure conditions could facilitate cycloadditions or other bond-forming reactions by overcoming steric repulsion in the transition state.

Reactivity in Unconventional Media: Studying the reactions of this compound in ionic liquids or deep eutectic solvents could lead to different selectivity profiles compared to conventional organic solvents. These media could influence the conformational equilibrium of the diene or stabilize reactive intermediates in unique ways, opening up new synthetic possibilities.

Applications as a Chiral Building Block in Natural Product Synthesis

The 1,3-diene motif is a key structural feature in numerous biologically active natural products. mdpi.comresearchgate.net If this compound can be synthesized in an enantiomerically pure form (e.g., as the (S)- or (R)-enantiomer), it could serve as a valuable chiral building block for the total synthesis of complex molecules.

The combination of a reactive diene and a stereocenter offers a powerful tool for introducing chirality and functionality simultaneously. For instance, an intramolecular Diels-Alder reaction using a tethered dienophile could generate complex polycyclic systems with the C5 stereocenter directing the facial selectivity of the cycloaddition. Its use as a fragment in complex natural product synthesis could be envisioned where the diene moiety is later transformed into other functional groups after serving its primary role in a key C-C bond-forming step. A focused research program could identify natural product targets containing a similar substituted fragment and design a synthetic strategy that leverages this chiral diene.

Integration with Flow Chemistry and High-Throughput Experimentation

Modern synthetic chemistry is increasingly benefiting from the adoption of enabling technologies like flow chemistry and high-throughput experimentation (HTE). researchgate.netamt.uk Applying these technologies to the study of this compound could accelerate the discovery of its synthetic potential.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and control over reaction parameters like temperature and pressure. rsc.orgacs.org For potentially exothermic or rapid reactions involving the diene, such as certain cycloadditions or polymerizations, flow chemistry provides superior heat management and mixing. researchgate.netamt.uk This technology could also enable the use of hazardous reagents or the generation of unstable intermediates in situ for immediate reaction with the diene, which would be impractical in traditional batch processes. acs.org The use of packed-bed reactors with solid-supported catalysts (e.g., zeolites for Diels-Alder reactions) in a flow setup could simplify product purification and catalyst recycling. rsc.orgresearchgate.net

High-Throughput Experimentation (HTE): The exploration of advanced catalytic systems (Section 8.2) would be greatly expedited by HTE. Using automated platforms, hundreds of catalysts, ligands, solvents, and reaction conditions could be screened in parallel to rapidly identify optimal parameters for a desired transformation. This approach would be invaluable for discovering novel stereoselective methods or for mapping the reactivity landscape of this unique diene in an efficient manner.

The integration of these technologies would not only accelerate research into this compound but also establish scalable and efficient protocols for its synthesis and subsequent transformations.

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